molecular formula C32H37NO13 B1684466 Nemorubicin CAS No. 108852-90-0

Nemorubicin

カタログ番号 B1684466
CAS番号: 108852-90-0
分子量: 643.6 g/mol
InChIキー: CTMCWCONSULRHO-UHQPFXKFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nemorubicin is a derivative of doxorubicin, a DNA-intercalator, topoisomerase, and RNA synthesis inhibitor . It was developed with the aim of creating doxorubicin analogues capable of circumventing chemoresistance, particularly multi-drug resistance .


Synthesis Analysis

Nemorubicin is a 3’-deamino-3’ [2- (S)-methoxy-4-morpholinyl] derivative of doxorubicin . It was synthesized in the early 1990s by the Farmitalia CarloErba Research Center in Italy . The synthesis of novel PNU-159682 derivatives, a highly potent secondary metabolite of nemorubicin, and the subsequent linker drugs have been described .


Molecular Structure Analysis

The molecular formula of Nemorubicin is C32H37NO13 . Its molecular weight is 643.6 g/mol . The structure of Nemorubicin includes a methoxymorpholinyl group at position 3’ of the sugar moiety .


Chemical Reactions Analysis

Nemorubicin is metabolized via the P450 CYP3A enzyme to an extremely cytotoxic derivative . The synthesis of novel PNU-159682 derivatives and the subsequent linker drugs have been described, along with the corresponding biological evaluations of the small molecules and ADCs .

科学的研究の応用

Formation and Antitumor Activity of PNU-159682, A Major Metabolite of Nemorubicin

Nemorubicin, investigated in phase II/III clinical trials for hepatocellular carcinoma, is bioactivated to PNU-159682 in human liver microsomes. This study focused on understanding Nemorubicin's biotransformation to PNU-159682 and its antitumor efficacy. Human liver microsomes efficiently converted Nemorubicin to PNU-159682, significantly correlated with CYP3A-mediated activities. PNU-159682 showed remarkable cytotoxicity and antitumor activity in vitro and in vivo, suggesting CYP3A4's critical role in converting Nemorubicin to a more cytotoxic metabolite, retaining antitumor activity L. Quintieri et al., 2005.

Nemorubicin's Novel Mechanism of Action

Contrary to anthracyclines, Nemorubicin exhibits a unique mechanism of action, notably not cardiotoxic and overcoming anthracyclines resistance. It induces DNA strand breaks primarily through topoisomerase-I cleavage, distinct from traditional anthracyclines. Moreover, human hepatocytes generate a highly cytotoxic metabolite, PNU-159682, suggesting Nemorubicin’s novel action involves the nucleotide excision repair (NER) system C. Geroni et al., 2006.

Synergistic Antitumor Activity with Cisplatin

Studies indicate Nemorubicin's synergistic antitumor effects when combined with cisplatin in hepatocellular carcinoma (HCC) patients. This combination demonstrated promising activity and tolerability, supporting further development for HCC treatment. The evidence suggests Nemorubicin's potential to improve treatment outcomes in HCC when used in combination therapies F. Izzo et al., 2009.

Preclinical Evidence Supporting Combination Treatments

Preclinical studies have shown Nemorubicin's synergistic effects with various agents currently used in hepatocellular carcinoma treatment, such as cisplatin and mitomycin C. These findings provide a scientific basis for exploring combination therapies involving Nemorubicin to enhance therapeutic efficacy against HCC C. Geroni et al., 2007.

Safety And Hazards

Nemorubicin is used for research purposes only and is not intended for human or veterinary use . In case of exposure, appropriate safety measures should be taken, including rinsing the skin or eyes with water, moving to fresh air in case of inhalation, and seeking medical attention .

将来の方向性

Nemorubicin is currently being tested in clinical trials as a single agent or in combination with cisplatin . More than eighty ADCs have been investigated in different clinical stages from approximately six hundred clinical trials to date . Future directions of ADCs, including Nemorubicin, are being explored .

特性

IUPAC Name

(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,5S,6S)-5-hydroxy-4-[(2S)-2-methoxymorpholin-4-yl]-6-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37NO13/c1-14-27(36)17(33-7-8-44-22(12-33)43-3)9-21(45-14)46-19-11-32(41,20(35)13-34)10-16-24(19)31(40)26-25(29(16)38)28(37)15-5-4-6-18(42-2)23(15)30(26)39/h4-6,14,17,19,21-22,27,34,36,38,40-41H,7-13H2,1-3H3/t14-,17-,19-,21-,22-,27+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMCWCONSULRHO-UHQPFXKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOC(C6)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCO[C@@H](C6)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057619
Record name Nemorubicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

643.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nemorubicin

CAS RN

108852-90-0
Record name Nemorubicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108852-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nemorubicin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108852900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nemorubicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8S,10S)-6,8,11-trihydroxy-10-(((2R,4S,5S,6S)-5-hydroxy-4-((S)-2-methoxymorpholino)-6-methyltetrahydro-2H-pyran-2-yl)oxy)-8-(2-hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEMORUBICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7618O47BQM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nemorubicin
Reactant of Route 2
Reactant of Route 2
Nemorubicin
Reactant of Route 3
Nemorubicin
Reactant of Route 4
Nemorubicin
Reactant of Route 5
Nemorubicin
Reactant of Route 6
Nemorubicin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。